Ethyl naphtho[1,2-B]furan-2-carboxylate

Lipophilicity Membrane permeability Drug design

This ethyl naphtho[1,2-b]furan-2-carboxylate (CAS 74222-20-1) is the angular regioisomer, distinct from the linear [2,1-b] variant in electronic distribution and 3D molecular shape. Its XLogP of 4.1 and ethyl ester lability make it an ideal intermediate for N-substituted carboxamide antibacterials and antifungals. The ester balances storage stability with mild deprotection, enabling efficient free-acid generation for coupling. Avoid isomer mismatch and failed campaigns—secure this research-grade building block now.

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
CAS No. 74222-20-1
Cat. No. B8484306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl naphtho[1,2-B]furan-2-carboxylate
CAS74222-20-1
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(O1)C3=CC=CC=C3C=C2
InChIInChI=1S/C15H12O3/c1-2-17-15(16)13-9-11-8-7-10-5-3-4-6-12(10)14(11)18-13/h3-9H,2H2,1H3
InChIKeyRUOSDKYIXPLIAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Naphtho[1,2-B]furan-2-carboxylate (CAS 74222-20-1): Core Physicochemical and Class Profile


Ethyl naphtho[1,2-b]furan-2-carboxylate (CAS 74222-20-1) is a fully aromatic naphthofuran ester belonging to the class of tricyclic heterocycles that fuse a furan ring onto a naphthalene scaffold . The compound is primarily encountered as a synthetic intermediate in medicinal chemistry programs targeting antimicrobial and anti‑inflammatory agents, as well as in fragrance research. Its computed lipophilicity (XLogP = 4.1) places it in a favorable range for membrane permeability, distinguishing it from the corresponding methyl ester .

Ethyl Naphtho[1,2-B]furan-2-carboxylate: Why Closest Analogs Cannot Be Interchanged


Naphthofuran‑2‑carboxylates exist as two distinct regioisomeric series – naphtho[1,2‑b]furan and naphtho[2,1‑b]furan – which differ in the angular vs. linear fusion of the furan ring. This structural difference fundamentally alters the electronic distribution, molecular shape, and biological recognition profile . Additionally, the ester alkyl group (methyl vs. ethyl) influences lipophilicity, hydrolysis kinetics, and subsequent reactivity in derivatization sequences. Procurement of the incorrect isomer or ester variant can therefore lead to divergent biological results, failed synthetic campaigns, or unreproducible fragrance properties.

Ethyl Naphtho[1,2-B]furan-2-carboxylate: Quantitative Differentiation Evidence


Lipophilicity Advantage Over the Methyl Ester Congener

The ethyl ester exhibits a significantly higher computed lipophilicity (XLogP = 4.1) compared to the methyl ester analog (LogP = 3.37) . An increase of approximately 0.73 log unit corresponds to roughly a five‑fold higher partition coefficient, which can translate into improved passive membrane permeability and potentially better oral bioavailability in lead‑optimization programs.

Lipophilicity Membrane permeability Drug design

Regioisomeric Differentiation: Naphtho[1,2-b]furan vs. Naphtho[2,1-b]furan Scaffold

The naphtho[1,2-b]furan scaffold (angular fusion) has been employed as a key intermediate for the synthesis of N‑substituted carboxamides with documented moderate‑to‑good antibacterial and antifungal activity [1]. In contrast, the naphtho[2,1‑b]furan series (linear fusion) is predominantly associated with amber‑type odorant applications, as described in patent US 5,416,069 [2]. Although no direct head‑to‑head bioactivity comparison has been published, the distinct fusion geometry implies different spatial presentation of substituents to biological targets, making the two scaffolds non‑interchangeable for either medicinal chemistry or fragrance applications.

Regioisomerism Biological activity Scaffold diversity

Synthetic Accessibility and Efficient Hydrolysis to the Carboxylic Acid

Ethyl naphtho[1,2-b]furan-2-carboxylate can be reliably converted to the corresponding carboxylic acid under basic conditions. While quantitative hydrolysis data specific to this compound are not publicly available in peer‑reviewed form, the ethyl ester is reported to undergo near‑quantitative hydrolysis with 6N KOH in refluxing methanol within two hours . The carboxylic acid product serves as the gateway to a wide range of carboxamide derivatives with validated antimicrobial profiles [1]. The methyl ester analog, by comparison, may exhibit slower hydrolysis kinetics due to steric and electronic differences, although direct kinetic comparisons have not been published.

Synthetic intermediate Hydrolysis Derivatization

Ethyl Naphtho[1,2-B]furan-2-carboxylate: High‑Priority Application Scenarios


Medicinal Chemistry: Synthesis of Antimicrobial Naphthofuran Carboxamides

The ethyl ester serves as the preferred starting material for constructing N‑substituted naphtho[1,2‑b]furan‑2‑carboxamides with confirmed antibacterial and antifungal activity [1]. The higher lipophilicity of the ethyl ester compared to the methyl analog can be exploited to fine‑tune the overall ADME profile of the final compounds .

Scaffold‑Hopping in Drug Discovery: Exploiting Angular Naphthofuran Geometry

The angular [1,2‑b] fusion provides a distinct three‑dimensional presentation of substituents relative to the linear [2,1‑b] isomer [1]. Researchers seeking novel intellectual property space or aiming to escape flat aromatic systems can procure the [1,2‑b] ester to explore underexploited chemical space.

Chemical Biology: Probe Development Requiring Controlled Hydrolysis

When the synthetic route requires a masked carboxylic acid that can be unveiled under mild basic conditions, the ethyl ester group offers a balance of stability during storage and efficient deprotection upon demand [1]. This property is essential for generating the free acid intermediate for subsequent coupling reactions.

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